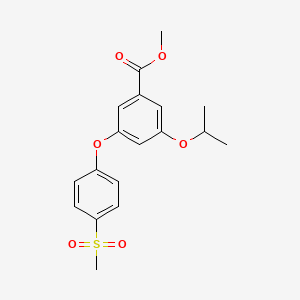
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate is an organic compound that belongs to the class of benzoic acid derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring both isopropoxy and methanesulfonyl-phenoxy groups, suggests potential utility in various chemical and biological contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Esterification: Starting with benzoic acid, the esterification reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) forms methyl benzoate.
Substitution Reaction:
Sulfonation: The methanesulfonyl-phenoxy group can be introduced via a sulfonation reaction using methanesulfonyl chloride and phenol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ester to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action for Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
相似化合物的比较
Similar Compounds
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid: Lacks the methyl ester group.
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid propyl ester: Contains a propyl ester group.
Uniqueness
The uniqueness of Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C18H20O6S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
methyl 3-(4-methylsulfonylphenoxy)-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C18H20O6S/c1-12(2)23-15-9-13(18(19)22-3)10-16(11-15)24-14-5-7-17(8-6-14)25(4,20)21/h5-12H,1-4H3 |
InChI 键 |
YIRNFTJYDSWBTP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
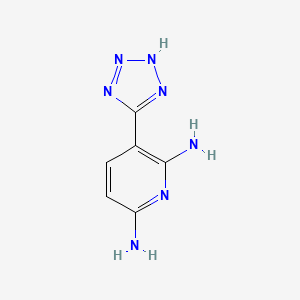
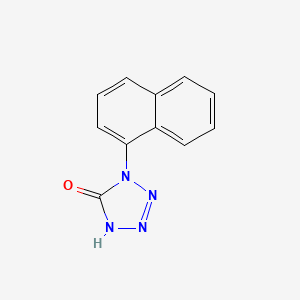
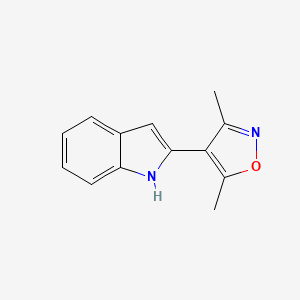
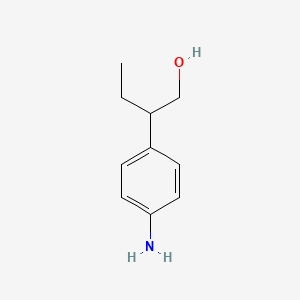
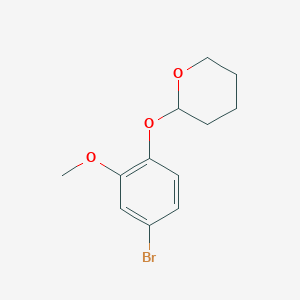
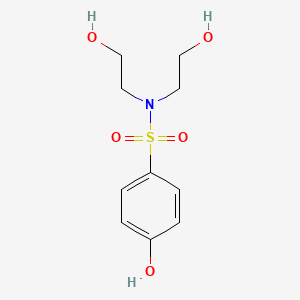
![3-[4-(2,2-Diacetylethenyl)benzylidene]-2,4-pentanedione](/img/structure/B8367698.png)
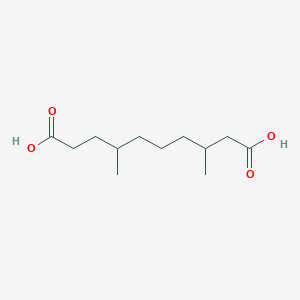
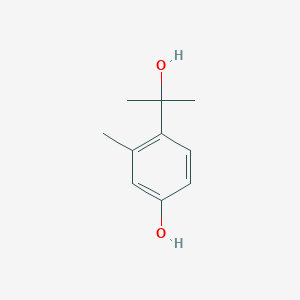
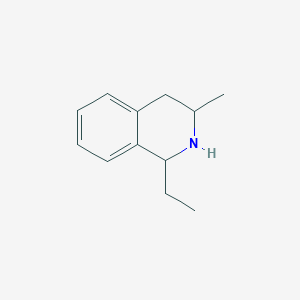
![4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol](/img/structure/B8367736.png)
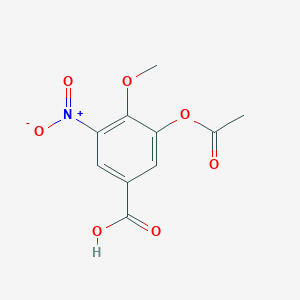
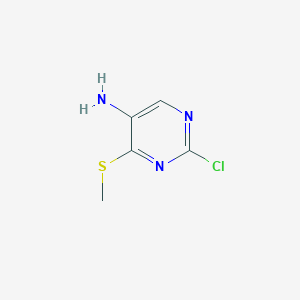
![3,5,5-Triethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid](/img/structure/B8367755.png)
